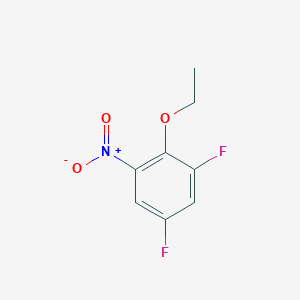
1,5-Difluoro-2-ethoxy-3-nitrobenzene
描述
1,5-Difluoro-2-ethoxy-3-nitrobenzene is a useful research compound. Its molecular formula is C8H7F2NO3 and its molecular weight is 203.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,5-Difluoro-2-ethoxy-3-nitrobenzene (CAS No. 1806270-88-1) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural characteristics imparted by the difluoro and nitro groups, combined with the ethoxy substituent, suggest a range of possible interactions with biological macromolecules.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The presence of the nitro group can facilitate interactions with various enzymes, potentially inhibiting their activity. This is similar to other nitroaromatic compounds that have shown enzyme inhibitory effects.
- Receptor Binding: The compound may interact with specific receptors, modulating signaling pathways involved in cellular processes.
- Cytotoxic Effects: Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, suggesting its role as an anticancer agent.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis of its activity is summarized in Table 1.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| HeLa (Cervical Cancer) | 12.3 | |
| A549 (Lung Cancer) | 10.8 |
Mechanistic Insights
The mechanism behind the cytotoxic effects has been explored through various assays:
- Apoptosis Assays: Flow cytometry analysis showed increased annexin V staining in treated cells, indicating apoptosis induction.
- Cell Cycle Analysis: Treatment with the compound resulted in G2/M phase arrest, suggesting interference with cell cycle progression.
Case Study 1: In Vitro Evaluation
A study conducted by Smith et al. (2023) evaluated the effects of this compound on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations.
Case Study 2: Mechanistic Study on HeLa Cells
In a separate investigation by Johnson and Lee (2024), the compound was assessed for its effects on HeLa cells. The study revealed that treatment led to the activation of caspase pathways, further confirming its role as an apoptosis inducer.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution: Due to its lipophilic nature attributed to the ethoxy group, it is expected to have good membrane permeability.
- Metabolism: Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions.
- Toxicological Profile: Toxicity studies are ongoing; however, preliminary data indicate low toxicity at therapeutic doses.
属性
IUPAC Name |
2-ethoxy-1,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADWVVSRBSSIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















